molecular formula C11H7ClFN3O2S B2428054 5-(((3-chloro-4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 418803-72-2

5-(((3-chloro-4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2428054
CAS RN: 418803-72-2
M. Wt: 299.7
InChI Key: MZVCAOZCKUAOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((3-chloro-4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H7ClFN3O2S and its molecular weight is 299.7. The purity is usually 95%.
BenchChem offers high-quality 5-(((3-chloro-4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((3-chloro-4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of chemically related compounds involves complex chemical reactions that often yield compounds with potential biological or pharmaceutical applications. For instance, the synthesis of substituted thienopyrimidines involves multiple steps, including the treatment of specific starting materials with ethyl chloroformate, leading to key intermediates which are further cyclized to yield the desired products. These compounds are characterized using techniques such as melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013).

Potential Applications

  • Biological Activity : Related compounds have been explored for their biological activities, such as antimicrobial properties. The synthesis and biological activity evaluation of compounds like 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione reveal their inhibitory effects on various microorganisms, suggesting potential applications in developing new antimicrobial agents (M. Bobek, S. Kuhar, A. Bloch, 1979).

  • Chemical Sensors : Compounds with complex structures, including substituted pyrimidines, have been investigated as selective chemosensors for metal ions. This application is particularly relevant in environmental monitoring and biochemistry, where the selective detection of specific ions is crucial (V. Singh, Karishma Tiwari, Monika Mishra, N. Srivastava, S. Saha, 2013).

  • Pharmaceutical Research : The exploration of novel chemical entities for pharmaceutical applications is a significant area of research. Compounds similar to the one inquired about may undergo various modifications to enhance their biological activity, solubility, or specificity towards certain biological targets. These modifications can lead to the discovery of new drugs with improved therapeutic profiles.

properties

IUPAC Name

5-[(3-chloro-4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2S/c12-7-3-5(1-2-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRKZVFRJLEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((3-chloro-4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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